SAfit2

描述

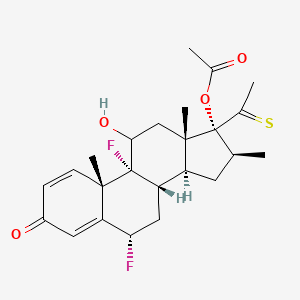

SAFit2 is a drug that acts as a potent and selective inhibitor of the signaling factor FK506 binding protein 51 (FKBP51), which is involved in the downstream response to glucocorticoid release in the body . It was the first potent and selective FKBP51 ligand with an acceptable pharmacokinetic profile .

Molecular Structure Analysis

This compound is a relatively large molecule . It’s a FK506 analog, indicating that its structure is derived from the structure of FK506 .

科学研究应用

心理障碍治疗:SAFit2与像艾司西酞普兰(escitalopram)这样的抗抑郁药结合使用,显示出在治疗焦虑和抑郁方面的潜力。它调节抗抑郁药的有效性,可能在特定的心理障碍病例中提供益处(Pöhlmann等,2018)。

酒精成瘾:在小鼠模型中,this compound已经证明在减少饮酒量和减轻条件性酒精效应方面具有疗效。这表明它有潜力作为治疗酒精成瘾的药物策略(König等,2020)。

神经病性疼痛管理:this compound在神经损伤后显示出恢复神经组织中的脂质信号和代谢的潜力,有助于缓解神经病性疼痛。这包括恢复C16二氢鞘氨醇的水平,从而减少疼痛介导通道的敏感性(Wedel et al., 2022)。

减轻焦虑:this compound具有抗焦虑特性,在动物模型中减少与焦虑相关的行为。这使this compound成为治疗与焦虑相关疾病的潜在药物靶点(Hartmann et al., 2015)。

压力和慢性疼痛:this compound干扰与慢性疼痛的发展和维持至关重要的FKBP51压力蛋白。通过调节脊髓糖皮质激素信号,this compound可以显著影响慢性疼痛管理(Maiarù等,2016)。

作用机制

Target of Action

SAFit2 is a potent and selective inhibitor of the signaling factor FK506 binding protein 51 (FKBP51) . FKBP51 is involved in the downstream response to glucocorticoid release in the body . It has emerged as a critical regulator of mammalian endocrine stress responses and as a potential pharmacological target for metabolic disorders, including type 2 diabetes .

Mode of Action

This compound interacts with FKBP51, inhibiting its function . This inhibition promotes cell survival, improves insulin secretion, and upregulates cell functional gene expressions . In the context of neuropathic pain, this compound reduces the infiltration of immune cells into neuronal tissue and counteracts the increased NF-κB pathway activation .

Biochemical Pathways

The inhibition of FKBP51 by this compound impacts several biochemical pathways. It reduces the activation of the NF-κB pathway, leading to reduced cytokine and chemokine levels in the Dorsal Root Ganglions (DRGs) and spinal cord . This compound also shifts lipid levels in nervous tissue toward an anti-inflammatory and pro-resolving lipid profile .

Pharmacokinetics

It’s known that the compound is administered in vivo at a dose of 10 mg/kg , suggesting it has sufficient bioavailability to exert its effects when administered systemically.

Result of Action

This compound has been shown to ameliorate neuropathic pain in vivo by reducing neuroinflammation . It reduces the infiltration of immune cells into neuronal tissue and counteracts the increased NF-κB pathway activation . This leads to reduced cytokine and chemokine levels in the DRGs and spinal cord . Furthermore, this compound desensitizes the pain-relevant TRPV1 channel and subsequently reduces the release of pro-inflammatory neuropeptides from sensory neurons .

Action Environment

It’s worth noting that the effectiveness of this compound can be influenced by the pathological state of the individual, such as the presence of nerve injuries, infectious or metabolic diseases, or chemotherapy .

安全和危害

未来方向

SAFit2 has shown promise in ameliorating nerve injury-induced neuropathic pain by reducing neuroinflammation . These findings suggest that this compound could be a novel and promising drug candidate for the treatment of nerve injury-induced neuropathic pain . Further exploration of inhibition of FKBP51 as a strategy to treat stress-related disorders is warranted .

生化分析

Biochemical Properties

SAFit2 interacts with FKBP51, a protein that plays a crucial role in the regulation of the immune response and cellular stress reactions . By inhibiting FKBP51, this compound can influence various biochemical reactions within the cell .

Cellular Effects

This compound has been shown to reduce neuroinflammation, a key factor in the development of neuropathic pain . It achieves this by reducing the infiltration of immune cells into neuronal tissue and counteracting the increased activation of the NF-κB pathway, which leads to reduced cytokine and chemokine levels in the Dorsal Root Ganglions (DRGs) and spinal cord .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to FKBP51, leading to the inhibition of this protein . This results in a reduction in the activation of the NF-κB pathway, a key regulator of immune and inflammatory responses . Additionally, this compound has been found to desensitize the pain-relevant TRPV1 channel, subsequently reducing the release of pro-inflammatory neuropeptides from sensory neurons .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to reduce paclitaxel-induced mechanical hypersensitivity in mice over a period of 14 days . This suggests that this compound has a stable effect over time and does not degrade rapidly in biological systems .

Dosage Effects in Animal Models

In animal models, this compound has been administered at a dosage of 10 mg/kg to study its effects on nerve injury-induced neuropathic pain . The studies have shown that this dosage of this compound is effective in reducing pain and inflammation .

Metabolic Pathways

It has been shown that this compound can shift lipid levels in nervous tissue towards an anti-inflammatory and pro-resolving lipid profile .

Transport and Distribution

Given its lipid-modulating effects, it is likely that this compound interacts with lipid transporters or binding proteins .

Subcellular Localization

Given its role as an inhibitor of FKBP51, it is likely that this compound localizes to the same subcellular compartments as FKBP51, which is known to be present in the cytoplasm and nucleus of cells .

属性

IUPAC Name |

[(1R)-3-(3,4-dimethoxyphenyl)-1-[3-(2-morpholin-4-ylethoxy)phenyl]propyl] (2S)-1-[(2S)-2-cyclohexyl-2-(3,4,5-trimethoxyphenyl)acetyl]piperidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H62N2O10/c1-51-39-20-18-32(28-40(39)52-2)17-19-38(34-14-11-15-36(29-34)57-27-24-47-22-25-56-26-23-47)58-46(50)37-16-9-10-21-48(37)45(49)43(33-12-7-6-8-13-33)35-30-41(53-3)44(55-5)42(31-35)54-4/h11,14-15,18,20,28-31,33,37-38,43H,6-10,12-13,16-17,19,21-27H2,1-5H3/t37-,38+,43-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDBWLRLGUBSLPG-FDHYQTMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCC(C2=CC(=CC=C2)OCCN3CCOCC3)OC(=O)C4CCCCN4C(=O)C(C5CCCCC5)C6=CC(=C(C(=C6)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)CC[C@H](C2=CC(=CC=C2)OCCN3CCOCC3)OC(=O)[C@@H]4CCCCN4C(=O)[C@@H](C5CCCCC5)C6=CC(=C(C(=C6)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H62N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001337260 | |

| Record name | (1R)-3-(3,4-Dimethoxyphenyl)-1-[3-[2-(4-morpholinyl)ethoxy]phenyl]propyl (2S)-1-[(2S)-2-cyclohexyl-2-(3,4,5-trimethoxyphenyl)acetyl]-2-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001337260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

803.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1643125-33-0 | |

| Record name | (1R)-3-(3,4-Dimethoxyphenyl)-1-[3-[2-(4-morpholinyl)ethoxy]phenyl]propyl (2S)-1-[(2S)-2-cyclohexyl-2-(3,4,5-trimethoxyphenyl)acetyl]-2-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001337260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Tert-butyl-2-[(3-nitrophenyl)methylideneamino]phenol](/img/structure/B610582.png)

![N-[2-(Dimethylamino)ethyl]-2-(1,1-dimethylethyl)-7-(4-fluorophenyl)-N-(phenylmethyl)-pyrazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B610592.png)

![(8S,9S,10R,11S,13S,14S)-11-hydroxy-10,13-dimethylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione](/img/structure/B610593.png)

![(2R)-5,8,10,14,18,25,28-heptahydroxy-6,21-dimethylheptacyclo[14.11.1.02,11.02,15.04,9.017,26.019,24]octacosa-4,6,8,10,17(26),18,21,24-octaene-3,12,20,23,27-pentone](/img/structure/B610596.png)